molecular formula C22H21N5O3 B10871146 4-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether

4-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether

Cat. No.: B10871146
M. Wt: 403.4 g/mol
InChI Key: HWXRADPFQCAXMV-UHFFFAOYSA-N
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Description

4-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether involves multiple steps, including the formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine, such as:

Uniqueness

What sets 4-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether apart is its unique combination of functional groups and heterocyclic rings, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-4-[(4-methoxyphenoxy)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H21N5O3/c1-14-15(2)26(11-18-5-4-10-29-18)21-20(14)22-24-19(25-27(22)13-23-21)12-30-17-8-6-16(28-3)7-9-17/h4-10,13H,11-12H2,1-3H3

InChI Key

HWXRADPFQCAXMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)OC)CC5=CC=CO5)C

Origin of Product

United States

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